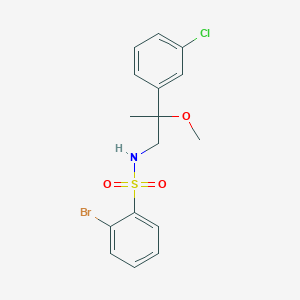![molecular formula C12H17NO2 B2995589 2-{[(Tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenol CAS No. 202198-95-6](/img/structure/B2995589.png)
2-{[(Tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydrofuran (THF) is an organic compound classified as a heterocyclic compound, specifically a cyclic ether . It is a colorless, water-miscible organic liquid with low viscosity . It is mainly used as a precursor to polymers . Being polar and having a wide liquid range, THF is a versatile solvent .
Synthesis Analysis
The most widely used industrial process for producing tetrahydrofuran involves the acid-catalyzed dehydration of 1,4-butanediol .Molecular Structure Analysis
The molecular structure of tetrahydrofuran is represented by the formula (CH2)4O . It is a cyclic ether, meaning it contains an oxygen atom connected to two carbon atoms forming a ring structure .Chemical Reactions Analysis
Tetrahydrofuran is mainly used as a precursor to polymers . It can undergo a variety of chemical reactions due to its reactivity and versatility as a solvent .Physical And Chemical Properties Analysis
Tetrahydrofuran is a colorless, water-miscible organic liquid with low viscosity . It has a molecular weight of 72.107 g·mol−1 . It has a melting point of −108.4 °C and a boiling point of 66 °C . It is miscible in water and has a vapor pressure of 132 mmHg at 20 °C .Aplicaciones Científicas De Investigación
Mechanistic Studies in Organic Synthesis
Research has explored the mechanisms through which certain furan and phenol derivatives interact in organic synthesis processes. For instance, studies on chromium carbene complexes with acetylenes have shed light on furan formation, highlighting the complex mechanisms behind the construction of new aromatic nuclei, involving furan and phenol derivatives (J. Mccallum et al., 1988). This research has implications for the synthesis of complex organic molecules, including those related to "2-{[(Tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenol".
Catalysis and Coordination Chemistry
The field of coordination chemistry has seen applications of phenol derivatives in synthesizing dinuclear copper(II) complexes. These complexes have been studied for their magnetic properties and potential applications in catalysis (P. Agarwal et al., 2021). Such studies are crucial for developing new catalytic processes and materials.
Organic Phosphine-Catalyzed Annulation
Phosphine-catalyzed [4 + 2] annulation processes involving compounds related to "2-{[(Tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenol" have been developed, offering pathways to synthesize highly functionalized tetrahydropyridines. This research highlights the role of certain furan derivatives in facilitating regioselective annulation, which is significant for synthesizing nitrogen-containing heterocycles (Xue-Feng Zhu et al., 2003).
Novel Pathways to Substituted Phenols
The synthesis of phenol derivatives via reactions involving furan compounds has been explored, offering new routes to substituted phenols. Such pathways are crucial for synthesizing various biologically active compounds and materials with specific chemical properties (Yunfeng Chen et al., 2010).
Antibacterial Properties
Compounds structurally related to "2-{[(Tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenol" have been synthesized and evaluated for their antibacterial properties. This research contributes to the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (A. Kakanejadifard et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(oxolan-2-ylmethylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-12-6-2-1-4-10(12)8-13-9-11-5-3-7-15-11/h1-2,4,6,11,13-14H,3,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYNNUVNWMBQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

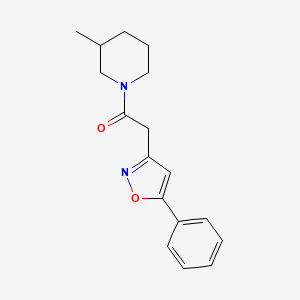
![5-[(4-Acetylphenyl)amino]-5-oxopentanoic acid](/img/structure/B2995509.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate](/img/structure/B2995511.png)
![1-[5-(2-Oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B2995512.png)
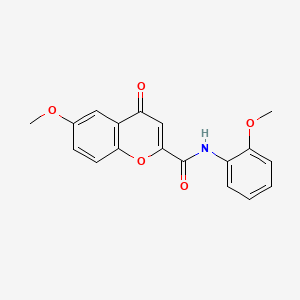


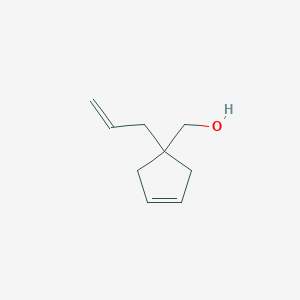


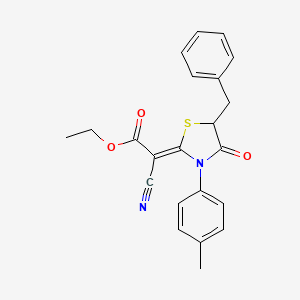
![4-[1-(4-methoxyphenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B2995526.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2995528.png)
